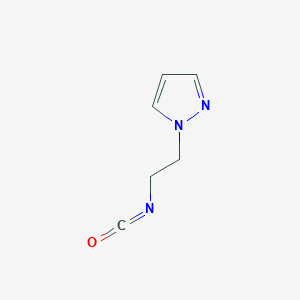

1-(2-isocyanatoethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-isocyanatoethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-6-7-3-5-9-4-1-2-8-9/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHORCSCSSYXBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Innovations

Strategies for Constructing the 1-(2-Isocyanatoethyl)-1H-pyrazole Framework

The creation of the this compound structure is primarily achieved through two strategic pathways: building the isocyanate functionality onto a pre-existing pyrazole-containing molecule or, alternatively, forming the pyrazole (B372694) ring with the isocyanatoethyl group already in place or in a protected form.

Routes Involving Pyrazole Precursors and Isocyanate Moiety Formation

A common and logical approach involves the use of a pyrazole precursor, which is then chemically modified to introduce the isocyanate group. This strategy allows for the diverse functionalization of the pyrazole ring before the final, often sensitive, isocyanate formation step.

Historically, the reaction of a primary amine with phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547), has been a dominant method for isocyanate production. acs.orgnih.gov In the context of this compound, this would involve the synthesis of 1-(2-aminoethyl)-1H-pyrazole as a key intermediate. This amine can then be reacted with phosgene or triphosgene in an inert solvent. researchgate.net The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which upon treatment with a base or heat, eliminates hydrogen chloride to yield the desired isocyanate.

Reaction Scheme: 1-(2-aminoethyl)-1H-pyrazole + COCl₂ → [1-(2-(chloroformamido)ethyl)-1H-pyrazole] → this compound + HCl

While effective, the high toxicity and corrosive nature of phosgene present significant safety and environmental challenges, prompting the development of alternative, non-phosgene methodologies. acs.orgdigitellinc.com

To circumvent the hazards associated with phosgene, several alternative methods for synthesizing isocyanates from precursors like carbamates, ureas, or nitro compounds have been developed. acs.orgcas.cn These "phosgene-free" routes are considered greener and safer alternatives.

From Carbamates: One prominent non-phosgene route is the thermal or catalytic decomposition of carbamates. acs.org For the synthesis of this compound, this would entail the initial formation of a carbamate (B1207046), such as methyl N-(2-(1H-pyrazol-1-yl)ethyl)carbamate. This carbamate can be synthesized from the corresponding amine and a carbonate like dimethyl carbonate. cas.cnresearchgate.net Subsequent thermal decomposition of this carbamate would yield the target isocyanate and an alcohol byproduct.

From Ureas: The alcoholysis of substituted ureas can also generate carbamates, which can then be converted to isocyanates. cas.cnresearchgate.net

From Nitro Compounds: The reductive carbonylation of nitro compounds offers another pathway. acs.orgdigitellinc.com In this case, a precursor like 1-(2-nitroethyl)-1H-pyrazole could be subjected to carbon monoxide in the presence of a suitable catalyst to directly form the isocyanate.

These non-phosgene methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.

Functionalization Approaches on Pre-formed Pyrazole Rings

An alternative to building the isocyanate group is to start with a pre-formed pyrazole ring and introduce the 2-isocyanatoethyl side chain through various C-N bond-forming reactions. Transition-metal-catalyzed C-H functionalization reactions have emerged as powerful tools for directly introducing functional groups onto heterocyclic rings like pyrazole, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov

For instance, a pyrazole could be N-alkylated with a suitable 2-haloethyl derivative, followed by conversion of the terminal halide to an isocyanate. Alternatively, direct C-H functionalization could potentially install a group that can be readily transformed into the desired isocyanatoethyl moiety. Recent advances in pyrazole synthesis and functionalization have expanded the toolbox for chemists, allowing for the creation of a wide array of substituted pyrazoles. nih.govbeilstein-journals.orgnih.gov

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Atom Economy

When comparing the different synthetic strategies, several factors come into play, including yield, selectivity, safety, cost, and environmental impact, which is often assessed through the concept of atom economy. primescholars.com

| Synthetic Route | Advantages | Disadvantages | Atom Economy |

| Phosgene-Based | Generally high yields and well-established. researchgate.net | Highly toxic and corrosive reagent (phosgene). acs.orgdigitellinc.com | Poor, due to the formation of HCl as a byproduct. primescholars.com |

| Non-Phosgene (from Carbamates) | Avoids the use of phosgene, safer. acs.orgcas.cn | May require specific catalysts and higher temperatures. | Moderate to good, depending on the specific carbamate formation and decomposition steps. |

| Functionalization of Pyrazole Ring | Can be highly atom-economical, especially with C-H functionalization. rsc.orgprimescholars.com | May require multi-step synthesis to install the desired functional group. | Potentially very high, as fewer atoms are wasted as byproducts. acs.org |

The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, highlights the waste generated in chemical processes. primescholars.com Phosgene-based methods inherently have lower atom economy due to the stoichiometric formation of hydrogen chloride. Non-phosgene routes, particularly those involving catalytic cycles, and direct C-H functionalization approaches generally offer better atom economy.

Synthesis and Role of Pyrazole-Based Blocked Isocyanates

Isocyanates are highly reactive compounds. To enhance their stability for certain applications, particularly in one-component (1K) coating systems, they are often "blocked." pcimag.comgoogle.com This involves reacting the isocyanate with a blocking agent to form a thermally reversible adduct. Pyrazoles, and particularly substituted pyrazoles like 3,5-dimethylpyrazole (B48361) (DMP), are effective blocking agents for isocyanates. pcimag.commdpi.com

The synthesis of a pyrazole-blocked isocyanate involves the reaction of an isocyanate, such as this compound, with a pyrazole derivative. This reaction is typically an addition reaction where the N-H bond of the pyrazole adds across the N=C bond of the isocyanate.

Reaction Scheme: this compound + R-pyrazole → 1-(2-( (R-pyrazol-1-yl)carbonylamino)ethyl)-1H-pyrazole

The key feature of these blocked isocyanates is their ability to de-block upon heating. mdpi.com This releases the free isocyanate, which can then react with a co-reactant, such as a polyol in a coating formulation, to form a stable urethane (B1682113) linkage. The de-blocking temperature can be tuned by modifying the substituents on the pyrazole blocking agent. mdpi.comresearchgate.net This allows for the development of coating systems that cure at specific temperatures. Pyrazole-blocked isocyanates are valued for their ability to provide low-temperature curing performance in applications like automotive clearcoats. google.commdpi.com

| Blocking Agent | Typical Deblocking Temperature Range | Key Features |

| Pyrazole | Lower temperature range. mdpi.com | Promotes fast urethane reaction. |

| 3,5-Dimethylpyrazole (DMP) | Moderate temperature range. pcimag.com | Commonly used, provides good balance of stability and reactivity. |

| Di-tert-butylpyrazole (DBP) | Higher temperature range. | Offers increased stability at ambient temperatures. |

The use of pyrazole-based blocked isocyanates allows for the formulation of stable, one-package systems that are user-friendly and cure upon thermal treatment, making them highly valuable in various industrial applications.

Preparation of this compound as a Latent Isocyanate Precursor

The synthesis of this compound positions it as a valuable latent isocyanate precursor, where the reactive isocyanate group is generated from a more stable starting material. While specific literature detailing the direct synthesis of this exact molecule is not extensively published, its preparation can be conceptualized through established and reliable organic synthesis reactions. A logical and chemically sound approach involves the N-alkylation of the pyrazole ring, followed by the conversion of a precursor functional group into the desired isocyanate.

A plausible two-step synthetic pathway is as follows:

N-Alkylation of Pyrazole: The first step involves the nucleophilic substitution reaction between pyrazole and a suitable two-carbon electrophile bearing a group that can be later converted to an isocyanate. A common and effective method for the N-alkylation of pyrazoles is the reaction with alkyl halides. pharmaguideline.com In this case, reacting pyrazole with 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993) would yield 1-(2-aminoethyl)-1H-pyrazole. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity.

Formation of the Isocyanate Group: The resulting primary amine, 1-(2-aminoethyl)-1H-pyrazole, can then be converted into the target isocyanate. The most traditional and direct method for this transformation is phosgenation, which involves reacting the amine with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene. This reaction efficiently converts the primary amino group (-NH₂) into an isocyanate group (-N=C=O), yielding the final product, this compound.

An alternative, more direct one-step approach could involve the reaction of the pyrazole anion (formed by deprotonation with a suitable base) with 2-chloroethyl isocyanate. However, this route may be complicated by the reactivity of the isocyanate group under the reaction conditions required for N-alkylation. The two-step method via the stable amino intermediate is generally more controlled and higher yielding for such bifunctional molecules.

Investigation of Pyrazole and its Derivatives as Blocking Agents for Isocyanates

Pyrazoles have emerged as a significant class of blocking agents for isocyanates, offering distinct advantages in the formulation of one-component (1K) polyurethane systems that are stable at ambient temperatures and cure upon heating. pcimag.com The blocking process involves the reaction of an isocyanate's -NCO group with the acidic N-H proton of the pyrazole ring, forming a thermally reversible urethane-like bond. Upon heating, the blocking agent is released (deblocking), regenerating the highly reactive isocyanate which can then react with a polyol to form the polyurethane network.

Research has shown that the deblocking mechanism for pyrazole-blocked isocyanates proceeds through an elimination-addition pathway. scilit.com This means the pyrazole group cleaves from the isocyanate, yielding the free isocyanate and the pyrazole blocking agent, as opposed to a direct nucleophilic attack on the blocked structure. This clean thermal cleavage is a key advantage, as it avoids side reactions and ensures the availability of the isocyanate for the desired curing reaction.

The deblocking temperature is a critical parameter and can be precisely controlled by modifying the chemical structure of the pyrazole ring. The electronic and steric effects of substituents on the pyrazole ring significantly influence the stability of the blocked isocyanate and, consequently, the temperature required for its dissociation. For example, electron-withdrawing groups on the pyrazole ring can lower the deblocking temperature, while electron-donating groups tend to increase it. This tunability allows for the design of coating systems with specific curing profiles tailored to different applications.

Various analytical techniques are employed to study the deblocking process. Fourier Transform Infrared (FTIR) spectroscopy is widely used to monitor the reaction by observing the disappearance of the characteristic isocyanate peak (around 2250–2270 cm⁻¹) upon blocking and its reappearance during thermal deblocking. Differential Scanning Calorimetry (DSC) is another powerful tool that detects the endothermic transition associated with the bond cleavage, providing a precise deblocking temperature.

The following table summarizes research findings on various pyrazole derivatives used as blocking agents for different isocyanates.

| Pyrazole Derivative | Isocyanate Blocked | Deblocking Temperature (°C) | Analytical Method(s) | Reference(s) |

| 3,5-Dimethylpyrazole (DMP) | Hexamethylene diisocyanate (HDI) trimer | ~120-150 | Rheology, RPT, FT-IR | pcimag.com |

| 4-Bromo-1H-pyrazole | Hexamethylene diisocyanate (HMDI) | 185 | DSC, TGA, FT-IR, NMR | |

| 4-Bromo-1H-pyrazole | Toluene (B28343) diisocyanate (TDI) | 238 | DSC, TGA, FT-IR, NMR | |

| 3-(4-bromophenyl)-1H-pyrazole | Toluene diisocyanate (TDI) | 166 (Stable up to) | TGA, DSC, FT-IR, NMR | |

| Pyrazole (PYR) | Hexamethylene diisocyanate (HDI) trimer | ~120-150 | Rheology, RPT, FT-IR |

Mechanistic Investigations of Reactivity and Reaction Pathways

Chemical Reactivity of the Isocyanate Moiety in 1-(2-Isocyanatoethyl)-1H-pyrazole

The isocyanate group (-N=C=O) is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is central to the chemical behavior of this compound.

The isocyanate group in this compound undergoes nucleophilic addition reactions with a range of nucleophiles, including alcohols, amines, and thiols. msu.eduyoutube.com These reactions proceed via a two-step mechanism known as nucleophilic addition-elimination. youtube.com The nucleophile initially attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement, resulting in the formation of a stable addition product.

The reaction with alcohols yields carbamates, while amines afford ureas, and thiols produce thiocarbamates. The reactivity of the nucleophile plays a significant role in the reaction rate, with amines and thiols generally being more nucleophilic than alcohols. msu.edu

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Functional Group | Product Class |

| Alcohol | -OH | Carbamate (B1207046) |

| Amine | -NH2 | Urea (B33335) |

| Thiol | -SH | Thiocarbamate |

This table summarizes the products formed from the reaction of this compound with various nucleophiles.

The isocyanate functionality can participate in cycloaddition reactions, which are concerted reactions involving the formation of a cyclic product. openstax.orglibretexts.org Specifically, isocyanates can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile imines, to form five-membered heterocyclic rings. nih.govorganic-chemistry.orgorientjchem.org These reactions are a valuable tool for the synthesis of various heterocyclic compounds. nih.gov For instance, the reaction of an isocyanate with a nitrile imine can lead to the formation of a triazolone derivative. While specific studies on this compound in this context are not widely reported, the general reactivity of isocyanates suggests its potential to participate in such transformations. The reaction of this compound with a nitrile imine, for example, could theoretically yield a pyrazolo-triazinone derivative. imist.ma

It's important to note that isocyanates can also be generated through retro-[2+2] cycloaddition reactions of 1,2-diazetidinones, highlighting the reversible nature of some cycloaddition processes under specific conditions, such as mechanical stress. rsc.org

The bifunctional nature of this compound, possessing both a reactive isocyanate group and a pyrazole (B372694) ring, makes it a suitable monomer for polymerization reactions. The isocyanate group can undergo polyaddition reactions with diols or diamines to form polyurethanes and polyureas, respectively. This process involves the repetitive nucleophilic addition of the hydroxyl or amino groups to the isocyanate functionality, leading to the formation of a long polymer chain.

Furthermore, the presence of the pyrazole ring opens up the possibility of more complex polymerization mechanisms. While not extensively documented for this specific molecule, related vinyl-substituted pyrazoles are known to undergo polymerization. nih.gov

Reactivity of the Pyrazole Heterocycle within the Compound

The pyrazole ring is an aromatic heterocycle with distinct reactive sites. rrbdavc.orgglobalresearchonline.net Its reactivity is influenced by the presence of the two adjacent nitrogen atoms and any substituents on the ring. researchgate.netnih.gov

The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions. Due to its aromatic character, electrophilic substitution, such as nitration, sulfonation, and halogenation, typically occurs at the C4 position. globalresearchonline.netresearchgate.netscribd.com The C3 and C5 positions are generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net Conversely, these C3 and C5 positions are more susceptible to nucleophilic attack. researchgate.netnih.gov

The N1 and N2 atoms of the pyrazole ring are nucleophilic centers. researchgate.netnih.gov The pyridine-like nitrogen (N2) is generally more basic and reactive towards electrophiles. orientjchem.org Alkylation of N-unsubstituted pyrazoles typically occurs at the N1 position.

Table 2: Regioselectivity of Reactions on the Pyrazole Ring

| Reaction Type | Position(s) |

| Electrophilic Substitution | C4 |

| Nucleophilic Substitution | C3, C5 |

| Alkylation/Acylation | N1 |

This table indicates the typical positions for different types of reactions on the pyrazole ring.

The isocyanatoethyl substituent at the N1 position of the pyrazole ring is expected to influence its reactivity and stability. The electron-withdrawing nature of the isocyanatoethyl group can affect the electron density of the pyrazole ring, potentially modulating its susceptibility to electrophilic and nucleophilic attack.

Generally, electron-withdrawing groups on the pyrazole ring can increase the acidity of the N-H proton in N-unsubstituted pyrazoles. mdpi.com However, in the case of this compound, the N1 position is already substituted. The electronic influence of the substituent would primarily manifest in the reactivity of the C3, C4, and C5 positions. The electron-withdrawing nature of the substituent would likely decrease the nucleophilicity of the pyrazole ring, making it less reactive towards electrophiles compared to an unsubstituted pyrazole. Conversely, it may enhance the susceptibility of the ring to nucleophilic attack.

Deblocking Mechanisms of Pyrazole-Blocked Isocyanates

The deblocking of pyrazole-blocked isocyanates is generally understood to proceed via a reversible elimination-addition mechanism. In this pathway, thermal energy or a chemical trigger induces the cleavage of the N-C(O) bond between the pyrazole and the isocyanate group, regenerating the free isocyanate and the pyrazole blocking agent. The liberated isocyanate is then free to react with a suitable co-reactant, such as a polyol or a polyamine, to form a urethane (B1682113) or urea linkage, respectively.

There is also a proposed alternative, the addition-elimination mechanism, where a nucleophile directly attacks the carbonyl carbon of the blocked isocyanate. This forms a tetrahedral intermediate, which then decomposes to release the pyrazole and form the new bond with the nucleophile. rsc.org It has been suggested that the operative mechanism can depend on the nature of the blocking agent itself. rsc.org For pyrazole-blocked isocyanates, evidence often points towards the initial cleavage of the blocking agent to yield the free isocyanate and the pyrazole, consistent with the elimination-addition mechanism. rsc.org

The deblocking reactions of pyrazole-blocked isocyanates are thought to proceed through a five-center complex formation. nih.govresearchgate.net

The thermal deblocking of pyrazole-blocked isocyanates is a temperature-dependent process where heating provides the necessary energy to break the bond between the pyrazole and the isocyanate. The temperature at which this dissociation occurs is a key characteristic of a blocked isocyanate. For pyrazole derivatives, the deblocking temperature can be adjusted by varying the substituents on the pyrazole ring, with a range of approximately 85°C to 200°C being reported. mdpi.com

The specific deblocking temperature for this compound is not extensively documented in publicly available literature, but data for analogous compounds provide a useful reference. For instance, isocyanates blocked with 3,5-dimethylpyrazole (B48361) (DMP) typically deblock in the range of 110-120°C. tri-iso.com The structure of the isocyanate itself also plays a role, with aromatic isocyanates sometimes exhibiting different deblocking characteristics compared to aliphatic ones due to electronic and steric effects. rsc.org

The deblocking temperature is not a single, sharp point but rather a temperature range over which the dissociation becomes significant. This can be influenced by the experimental conditions, including the heating rate and the analytical technique used for measurement (e.g., DSC, TGA, FTIR). rsc.orgresearchgate.net For example, a study on 3-(4-bromophenyl)-1H-pyrazole-blocked toluene (B28343) diisocyanate (TDI) determined a deblocking temperature of 240°C using DSC. nih.gov It is important to note that different analytical methods can yield varying deblocking temperatures for the same compound. rsc.org

| Blocking Agent | Isocyanate Type | Deblocking Temperature (°C) | Analytical Method |

| 3,5-Dimethylpyrazole (DMP) | General | 110-120 | Not Specified |

| Pyrazole Derivatives | General | 85-200 | Not Specified |

| 3-(4-bromophenyl)-1H-pyrazole | Toluene Diisocyanate (TDI) | 240 | DSC |

The deblocking of pyrazole-blocked isocyanates can be significantly influenced by the presence of nucleophiles and catalysts. Nucleophiles, such as alcohols or amines, can shift the deblocking equilibrium towards the formation of the free isocyanate by reacting with it as it is generated. rsc.org

Catalytic Influences:

A variety of catalysts can be employed to lower the deblocking temperature and accelerate the curing process. These can be broadly categorized as:

Organometallic Compounds: Dibutyltin dilaurate (DBTDL) is a commonly used and effective catalyst for both the deblocking reaction and the subsequent reaction of the isocyanate with a nucleophile. rsc.orgpcimag.com Other metal compounds, such as those based on bismuth and zinc, have also been shown to be effective. For instance, zinc acetylacetonate (B107027) has been used as a cocatalyst to lower the reaction temperature of 3,5-dimethylpyrazole-blocked isocyanates.

Tertiary Amines: Tertiary amines are efficient catalysts for the reaction between isocyanates and nucleophiles. rsc.org 1,4-diazabicyclo[2.2.2]octane (DABCO) is a frequently implemented example. rsc.org The catalytic efficiency of tertiary amines depends on their chemical structure and basicity. rsc.org It has been suggested that tertiary amines have a more pronounced catalytic effect on aromatic isocyanates compared to aliphatic ones. researchgate.net The basicity of the pyrazole blocking agent itself can also contribute to accelerating the blocking reaction without the need for an additional catalyst. rsc.org

The mechanism of catalysis can involve the formation of a complex with the blocked isocyanate, which facilitates the cleavage of the blocking group, or it can involve the activation of the nucleophile, making it more reactive towards the regenerated isocyanate.

The kinetics and thermodynamics of the deblocking of pyrazole-blocked isocyanates are crucial for understanding and controlling their reactivity. Kinetic studies focus on the rate of the deblocking reaction, while thermodynamic analyses provide insight into the energy changes associated with the process.

Kinetics:

The rate of deblocking is dependent on temperature, following the Arrhenius equation, where a higher temperature leads to a faster reaction rate. The presence of catalysts, as discussed previously, increases the reaction rate constant at a given temperature. The structure of the pyrazole blocking agent also has a significant impact; increased basicity of the pyrazole has been shown to lower the deblocking temperature, which corresponds to a faster deblocking rate at a given temperature. researchgate.net

Thermodynamics:

The deblocking reaction is an endothermic process, meaning it requires an input of energy (heat) to proceed. This is because the cleavage of the bond between the pyrazole and the isocyanate group is energetically unfavorable and must be driven by an increase in temperature. The endothermic nature of this bond scission can be observed using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature. rsc.org

The enthalpy of the deblocking reaction (ΔH_deblocking) represents the amount of energy required to break this bond. While specific thermodynamic data for this compound is scarce, the general principle of an endothermic deblocking process applies. The equilibrium between the blocked and deblocked states is governed by the principles of Gibbs free energy, where at lower temperatures, the blocked form is favored, and at elevated temperatures, the equilibrium shifts to favor the deblocked species due to the positive entropy change associated with the dissociation into two molecules.

Advanced Characterization Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are paramount for the detailed elucidation of the molecular architecture of "1-(2-isocyanatoethyl)-1H-pyrazole."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within "this compound."

¹H NMR: The proton NMR spectrum would provide critical information about the number of different types of protons and their neighboring environments. The protons on the pyrazole (B372694) ring are expected to show distinct chemical shifts. For the ethyl chain, the methylene (B1212753) protons adjacent to the pyrazole ring and those adjacent to the isocyanate group would exhibit characteristic triplet or multiplet signals, with their coupling patterns revealing their connectivity.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. This includes the three distinct carbons of the pyrazole ring, the two carbons of the ethyl linker, and the highly deshielded carbon of the isocyanate group.

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would establish the coupling relationships between protons, confirming the structure of the ethyl chain, while HSQC would correlate each proton to its directly attached carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | ~7.5 | ~139 |

| Pyrazole C4-H | ~6.2 | ~106 |

| Pyrazole C5-H | ~7.6 | ~130 |

| N-CH₂ | ~4.2 | ~48 |

| CH₂-NCO | ~3.7 | ~35 |

| N=C=O | - | ~122 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups present in "this compound."

IR Spectroscopy: The IR spectrum is expected to show a very strong and characteristic absorption band for the isocyanate (N=C=O) group, typically appearing around 2270-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the pyrazole ring and the ethyl chain, C=N and C=C stretching vibrations within the pyrazoyl ring system, and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The isocyanate group also gives a strong Raman signal. The symmetric vibrations of the pyrazole ring are often more Raman active and can provide further structural confirmation. These techniques are also invaluable for monitoring reactions involving the isocyanate group, as its characteristic peak would diminish upon reaction.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N=C=O | 2270-2240 (strong, sharp) | Strong | Asymmetric stretch |

| C-H (pyrazole) | 3100-3000 | Stretch | |

| C-H (alkyl) | 2960-2850 | Stretch | |

| C=N, C=C (ring) | 1600-1450 | Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of "this compound" and for gaining insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 139.14 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. Electron ionization (EI) would likely lead to fragmentation, with potential cleavage of the ethyl chain and loss of the isocyanate group, providing further structural evidence.

Thermal Analysis for Reaction and Material Behavior

Thermal analysis techniques are crucial for understanding the stability, decomposition, and phase behavior of "this compound."

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For "this compound," TGA would reveal its thermal stability and decomposition profile. A typical TGA curve would show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to the decomposition of the molecule. This data is critical for determining the upper temperature limit for its handling and application.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC analysis of "this compound" would identify phase transitions such as melting and boiling points. Furthermore, if the compound undergoes any thermally induced reactions, such as polymerization through the isocyanate group, these would be observed as exothermic events in the DSC thermogram. The enthalpy changes associated with these transitions provide valuable energetic information.

Chromatographic and Morphological Techniques for Polymeric Derivatives

The transition from a monomer to a polymer introduces complexities in size, shape, and organization. Techniques that can probe the macromolecular architecture and morphology are therefore indispensable.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of a polymer. The principle relies on separating polymer molecules based on their hydrodynamic volume in solution. A column packed with porous gel is used; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time.

This analysis provides critical data points:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn. The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all molecules have the same length), while higher values signify a broader distribution.

For polymers derived from this compound, SEC would be crucial for confirming successful polymerization and for understanding how reaction conditions affect the resulting polymer chain lengths and distribution.

Table 1: Representative SEC Data for a Hypothetical Poly(this compound) This table is illustrative and shows typical data obtained from an SEC analysis.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer Batch A | 15,200 | 22,800 | 1.50 |

| Polymer Batch B | 18,500 | 25,900 | 1.40 |

| Polymer Batch C | 12,100 | 20,570 | 1.70 |

Dynamic Light Scattering (DLS) for Particle Size Analysis of Polymeric Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and polymers in suspension or solution. ssau.rucyberleninka.ru The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.

By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be calculated. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius (r_h) of the particles. DLS also provides the Polydispersity Index (PDI), which in this context, is a measure of the heterogeneity of particle sizes in the sample. nih.gov This technique is particularly valuable for characterizing polymeric nanoparticles or aggregates in solution. researchgate.netresearchgate.net For instance, in studies of pyrazole-enriched cationic nanoparticles, DLS has been used to determine their size, PDI, and surface charge, confirming their formation and stability in solution. nih.gov

Table 2: Typical DLS Results for Polymeric Nanoparticles Derived from a Pyrazole-Based Monomer This table illustrates the type of data generated by DLS analysis for polymeric systems.

| Parameter | Measurement | Description |

| Z-Average Diameter (d.nm) | 155 | The intensity-weighted mean hydrodynamic diameter of the particle population. |

| Polydispersity Index (PDI) | 0.18 | A measure of the width of the particle size distribution. Values < 0.2 are typical for relatively uniform populations. |

| Peak 1 Diameter (d.nm) | 148 | The primary particle size detected in the sample. |

| Peak 1 Intensity (%) | 98.5 | The percentage of scattered light contributed by the primary particle population. |

Transmission Electron Microscopy (TEM) for Morphological Characterization of Polymeric Structures

Transmission Electron Microscopy (TEM) offers direct visualization of polymeric structures at the nanoscale by passing a beam of electrons through an ultra-thin section of the material. researchgate.net This allows for the characterization of morphology, size, and shape of individual polymer nanoparticles, aggregates, or phases within a blend.

Generating sufficient contrast can be a challenge in polymer TEM because polymers are primarily composed of light elements (like C, H, N, O) that interact weakly with electrons. researchgate.net Staining with heavy elements (e.g., osmium tetroxide, ruthenium tetroxide) is often required to enhance contrast between different phases. The high energy of the electron beam can also cause radiation damage to the delicate polymer structure, a critical consideration during analysis. iaea.org Despite these challenges, TEM provides invaluable, real-space images that complement the indirect, ensemble-averaged data from scattering techniques like DLS. It can confirm, for example, whether polymeric particles are spherical, rod-like, or form more complex structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a novel monomer like this compound, this analysis serves as a crucial verification of its purity and elemental composition, confirming that the synthesized product matches the theoretical formula. mdpi.com

The process typically involves the combustion of a small, precise amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. A close match between the experimentally determined percentages and the theoretically calculated values provides strong evidence of the compound's identity and purity.

Table 3: Elemental Analysis Data for this compound Based on the molecular formula C₆H₇N₃O. nih.gov

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 52.55% | 52.51% |

| Hydrogen (H) | 5.14% | 5.19% |

| Nitrogen (N) | 30.64% | 30.58% |

| Oxygen (O) | 11.67% | 11.72% |

Applications in Functional Materials and Polymer Science

Design and Synthesis of Advanced Polyurethane Materials.researchgate.netscilit.com

Blocked isocyanates derived from pyrazoles are instrumental in the formulation of advanced polyurethane (PU) materials. researchgate.net The use of a blocking agent like pyrazole (B372694) enhances operational simplicity and reduces the hazards associated with highly reactive diisocyanates such as toluene (B28343) diisocyanate (TDI) or hexamethylene diisocyanate (HMDI). researchgate.net The pyrazole-blocked isocyanate adduct is stable at ambient temperatures but deblocks upon heating to regenerate the isocyanate, which then reacts with polyols to form the polyurethane network. researchgate.net This controlled reactivity is crucial for applications requiring a specific curing profile, such as in advanced coatings and adhesives. researchgate.netresearchgate.net

The primary role of deblocked 1-(2-isocyanatoethyl)-1H-pyrazole in polyurethane systems is to act as a crosslinking agent. After the pyrazole group is thermally removed, the regenerated isocyanate functionality readily reacts with hydroxyl groups from polyol chains, forming urethane (B1682113) linkages that create a durable, crosslinked three-dimensional polymer network. researchgate.net

The reversible nature of the pyrazole-isocyanate bond is the foundation for creating tunable thermoresponsive polymer systems. nih.gov Dynamic covalent bonds, such as the pyrazole-urea bonds formed from the reaction of pyrazoles and isocyanates, can be dissociated and reformed with thermal stimuli. nih.gov This allows for the design of "smart" materials that can change their properties, such as stiffness or shape, in response to temperature fluctuations.

Researchers have demonstrated the formation of dynamic poly(pyrazole-ureas) through the catalyst-free polyaddition reaction between pyrazoles and diisocyanates at ambient temperature. nih.gov These materials are stable at room temperature but become malleable and can be reprocessed at elevated temperatures due to the reversible cleavage of the pyrazole-urea bonds. nih.gov Uniquely, these highly cross-linked thermosets can exhibit semi-crystalline properties, a rare feature in dynamic polymers that contributes to their mechanical robustness. nih.gov The kinetics of this reversible reaction are crucial for tuning the material's responsiveness.

Table 1: Kinetic and Thermodynamic Data for Pyrazole-Urea Bond Formation This table presents data on the second-order binding rate constants (kb) and Arrhenius activation energy (Ea,b) for the reaction between an isocyanate and a pyrazole in various solvents at 30 °C, illustrating the basis for thermoresponsive behavior.

| Solvent | Second Binding Rate Constant (kb) (M⁻¹ s⁻¹) | Activation Energy (Ea,b) (kcal mol⁻¹) |

|---|---|---|

| Dichloromethane | 9.7 x 10⁻² | 11.3 |

| Tetrahydrofuran | 6.5 x 10⁻² | 11.3 |

| Acetonitrile | 4.2 x 10⁻² | 11.3 |

Data sourced from reference nih.gov.

Surface Modification and Polymer Brush Architectures.nih.govresearchgate.netnist.govmdpi.comnih.gov

The ability to precisely control surface chemistry is critical for applications ranging from biocompatible implants to advanced sensors. The use of isocyanate chemistry, particularly with blocked isocyanates like this compound, provides a powerful toolkit for engineering functional surfaces and polymer brush architectures. usm.edusemanticscholar.org Polymer brushes are assemblies of polymer chains tethered at one end to a surface, which adopt a stretched conformation at high grafting densities. usm.edu

Surface-initiated polymerization (SIP) is a "grafting-from" technique that allows for the growth of dense, well-defined polymer brushes directly from a substrate. usm.edunih.gov The isocyanate group can be utilized in this process, for instance, by mediating the polymerization of isocyanate monomers from surface-tethered initiator sites. nih.govnih.gov In one approach, silica (B1680970) nanoparticle surfaces are functionalized with hydroxyl groups, which are then activated with a titanium tetrachloride catalyst. nih.govnih.gov These surface-tethered catalyst sites initiate the insertion and polymerization of isocyanate monomers (like n-hexyl isocyanate), building the polymer chains up from the surface. nih.govnih.gov This method enables control over the molecular weight and dispersity of the grafted polymer chains, leading to stable and tailored surface functionalization. nih.gov

Post-polymerization modification (PPM) is a versatile strategy that involves first synthesizing a polymer with latent reactive groups and then converting these groups to the desired functionality in a subsequent step. escholarship.orgrsc.orgwiley-vch.de This approach allows a single parent polymer to be transformed into a library of functional materials. escholarship.org

Polymer scaffolds and brushes bearing pendent pyrazole-blocked isocyanate groups are ideal for PPM strategies. usm.eduescholarship.org These reactive platforms can be synthesized using controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-transfer) polymerization, using monomers that incorporate the blocked isocyanate moiety. escholarship.org The resulting polymer is stable, but the pendent groups can be activated for reaction with a wide range of nucleophiles, such as thiols or amines. usm.eduescholarship.org This "deblock-and-react" strategy allows for the precise installation of functional molecules onto the polymer brush, thereby tailoring the surface properties like hydrophobicity or biocompatibility. usm.edu The reactivity of the blocked isocyanate can be tuned by changing the structure of the azole blocking agent, providing an additional layer of control.

Table 2: Reactivity of Azole-Blocked Isocyanates This table shows the relative reactivity of different N-heterocycle blocking agents toward nucleophiles, which is crucial for designing sequential and post-polymerization modification strategies.

| Blocking Agent | Reactivity Order |

|---|---|

| 3,5-dimethylpyrazole (B48361) | < |

| Imidazole (B134444) | < |

| 1,2,4-triazole | > |

Data sourced from reference escholarship.org. The order indicates that triazole is the most effective leaving group, making the corresponding blocked isocyanate the most reactive, while pyrazole is the least reactive.

Development of Polymerizable Monomers and Building Blocks for Specialty Polymers.escholarship.orgresearchgate.netspecificpolymers.com

The compound this compound and its analogues serve as key building blocks for creating specialty polymers with advanced functions. syensqo.comsyensqo.com By incorporating the pyrazole-blocked isocyanate functionality into a polymerizable monomer, such as a methacrylate (B99206), chemists can synthesize well-defined reactive polymers. escholarship.org For example, monomers like 2-(1H-1,2,4-triazole-1-carboxamido)ethyl methacrylate (NCOT) and its pyrazole-based counterparts can be readily polymerized via RAFT. usm.eduescholarship.org

This strategy yields well-defined polymer scaffolds where the molecular weight is controlled and the dispersity is low. escholarship.org The isocyanate group remains protected by the pyrazole ring during polymerization, preventing undesirable side reactions. researchgate.net After polymerization, this protected group is available for a variety of "click" chemistry reactions, allowing for efficient and quantitative functionalization of the polymer side chains. researchgate.net This modular approach is highly valuable for producing materials for specific, high-performance applications, such as drug delivery systems, advanced coatings, and functional biomaterials. researchgate.netresearchgate.netmdpi.com

Comparative Studies with Other Azole-Based Isocyanate Derivatives in Materials Science (e.g., Imidazole, Triazole)

In the realm of functional materials and polymer science, the performance of isocyanate derivatives is often benchmarked against established compounds to highlight their unique advantages. For this compound, a comparative analysis with other azole-based isocyanate derivatives, namely those derived from imidazole and triazole, is crucial for understanding its potential in applications such as coatings, adhesives, and elastomers. This comparison primarily revolves around the influence of the azole ring structure on the properties of the resulting polymers, particularly polyurethanes. Key performance indicators include thermal stability, mechanical properties, and curing characteristics.

The primary application where these azole derivatives are compared is in the context of blocked isocyanates for polyurethane coatings. Blocked isocyanates are used to create one-component systems that are stable at room temperature and cure upon heating, which releases the isocyanate to react with a polyol. The choice of blocking agent significantly impacts the deblocking temperature, curing efficiency, and final properties of the coating.

Research Findings

Deblocking Temperatures and Curing Behavior:

The deblocking temperature is a critical parameter for blocked isocyanates, as it dictates the energy input required for curing. Pyrazole derivatives have been shown to be effective blocking agents that can lower the curing temperature of automotive clearcoats. mdpi.comresearchgate.net The deblocking temperature for pyrazole-blocked isocyanates can be tuned by altering the substituents on the pyrazole ring, typically ranging from 85 to 200 °C. mdpi.com For instance, studies on pyrazole-blocked hexamethylene diisocyanate (HDI) trimers demonstrated that the curing reaction with a polyol can be effectively initiated at temperatures as low as 120 °C, which is a desirable feature for energy-efficient processes. mdpi.com

In comparison, imidazole-based blocking agents also offer low-temperature curing capabilities. Research on imidazole derivatives as blocking agents for isocyanate crosslinkers has shown that the deblocking behavior and curing kinetics are influenced by the alkyl groups on the imidazole ring. polyacs.org Similar to pyrazoles, imidazoles can act as effective blocking agents for coatings. researchgate.net

Triazole derivatives are also utilized as blocking agents. Along with pyrazoles, triazoles are noted for producing less yellowing in the final coating compared to other blocking agents like oximes. mdpi.com The deblocking temperatures for triazole-blocked isocyanates generally fall in the range of 120 to 250 °C.

The following table provides a comparative overview of the deblocking temperatures for different azole-based blocking agents.

Interactive Data Table: Deblocking Temperatures of Azole-Based Blocked Isocyanates

| Azole Derivative | Blocking Agent Example | Typical Deblocking Temperature (°C) | Key Features |

| Pyrazole | Dimethylpyrazole | 85 - 200 mdpi.com | Tunable deblocking temperature, less yellowing. mdpi.com |

| Imidazole | 2-Methylimidazole | 120 - 290 | Can accelerate blocking reaction without an additional catalyst. |

| Triazole | Benzotriazole | 120 - 250 | Less yellowing compared to oximes. mdpi.com |

Mechanical Properties of Resulting Polyurethanes:

The mechanical properties of polyurethanes, such as hardness, tensile strength, and adhesion, are significantly influenced by the structure of the isocyanate and any associated blocking agents.

For pyrazole-based systems, studies on clearcoats formulated with pyrazole-blocked isocyanate crosslinkers have demonstrated excellent surface hardness and scratch resistance. mdpi.com Nano-indentation tests on these coatings revealed that the hardness is dependent on the specific pyrazole derivative used, with some formulations showing significantly better mechanical strength than commercial systems. mdpi.com

Polyurethanes incorporating triazole moieties in their backbone have been shown to exhibit substantially improved tensile strength, with values reaching up to 58 MPa. This enhancement is attributed to the rigid structure of the triazole ring and the potential for strong intermolecular interactions.

The role of imidazole derivatives in the final mechanical properties is often linked to their function as a catalyst or curing agent, which influences the crosslink density and network formation. When used in polyurethane formulations, they contribute to achieving desirable properties such as high gloss, water and solvent resistance, and good weather resistance, particularly in wire coatings.

The table below summarizes some of the reported mechanical properties for polyurethanes derived from or using these different azole compounds. Due to the variability in formulation and testing conditions across different studies, these values should be considered as indicative of the potential performance.

Interactive Data Table: Comparative Mechanical Properties of Azole-Based Polyurethanes

| Property | Pyrazole-Based PU | Imidazole-Based PU | Triazole-Based PU |

| Hardness | High surface hardness and scratch resistance in coatings. mdpi.com | Good hardness in cured films. | - |

| Tensile Strength | - | - | Can be significantly improved (up to 58 MPa). |

| Adhesion | Good adhesion in primer applications. | Good adhesion in various formulations. | - |

| Yellowing | Less yellowing compared to oxime-blocked systems. mdpi.com | Can exhibit yellowing at higher bake temperatures. | Less yellowing compared to oxime-blocked systems. mdpi.com |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Environmentally Benign Synthesis Routes

Traditional synthetic routes for pyrazoles and isocyanates often involve harsh reaction conditions, toxic reagents, and significant solvent waste. rsc.orgresearchgate.net The future of 1-(2-isocyanatoethyl)-1H-pyrazole synthesis lies in the adoption of green chemistry principles to develop more sustainable and environmentally friendly methodologies.

Current research in pyrazole (B372694) synthesis highlights several green strategies that could be adapted for this compound. These include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net For instance, microwave-assisted synthesis of pyrazole derivatives has been shown to be highly effective, often in solvent-free conditions. pharmacophorejournal.com

Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media can replace hazardous volatile organic compounds. nih.gov Furthermore, the development of biodegradable and recyclable catalysts, such as amino acids or nano-catalysts, offers a greener alternative to traditional metal catalysts. researchgate.netnih.gov Glycine, for example, has been successfully used as a catalyst for the synthesis of pyrazole acryloyl analogues at room temperature. researchgate.net

Multicomponent Reactions (MCRs): MCRs are atom-economical processes that allow the synthesis of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification procedures. nih.govmdpi.com Designing an MCR for this compound could be a significant step towards a more sustainable production process.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up of the synthesis, contributing to a more sustainable and efficient process.

One promising approach for the isocyanate functionality involves the use of "blocked isocyanates." Pyrazoles themselves can act as blocking agents for isocyanates, forming a stable adduct that can release the reactive isocyanate group upon heating. rsc.orgscilit.comresearchgate.net This strategy offers a way to handle and store the otherwise moisture-sensitive isocyanate group, enhancing the practicality and safety of its application. Research into the deblocking conditions of pyrazole-blocked isocyanates is crucial for their effective utilization. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Reaction Control and Selectivity

Achieving high regioselectivity and chemoselectivity is a key challenge in the synthesis of substituted pyrazoles and in controlling the reactions of the isocyanate group. Future research will likely focus on the development of novel catalytic systems to address these challenges.

For the pyrazole core, various catalytic systems have been explored for different synthetic transformations. These include:

Transition Metal Catalysis: Catalysts based on copper, ruthenium, and cerium have been employed for various pyrazole syntheses, including cycloadditions and C-N coupling reactions. organic-chemistry.orgrsc.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For instance, amino acids have been shown to catalyze the synthesis of pyrazole derivatives under mild and environmentally friendly conditions. researchgate.net

Nano-catalysis: Nano-catalysts, such as nano-ZnO or nano-silica functionalized with organic moieties, offer high surface area and catalytic activity, often with the benefit of being recyclable. pharmacophorejournal.comnih.gov

For the isocyanate group, catalysts play a crucial role in controlling its reactivity, particularly in polymerization and addition reactions. Catalysts can influence the deblocking temperature of blocked isocyanates and direct the reaction of the free isocyanate with nucleophiles, minimizing side reactions. rsc.org The development of catalysts that can selectively promote the desired reaction of the isocyanate moiety in this compound while leaving the pyrazole ring intact will be a key area of investigation.

Integration into Advanced Smart Materials and Responsive Systems

The combination of a stable, aromatic pyrazole ring and a highly reactive isocyanate group makes this compound a versatile building block for advanced smart materials. The isocyanate group can readily react with a wide range of functional groups, such as hydroxyls and amines, to form urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity allows for the incorporation of the pyrazole unit into polymers, creating materials with tailored properties.

Potential applications in smart materials include:

Self-Healing Polymers: The reversible nature of some bonds formed with the isocyanate group, or the inherent properties of the pyrazole ring, could be exploited to create self-healing materials.

Stimuli-Responsive Polymers: The pyrazole ring can be functionalized to respond to various stimuli, such as pH, light, or temperature. By incorporating this compound into a polymer backbone, materials that change their properties in response to these stimuli could be developed.

Functional Coatings: The adhesive properties of isocyanate-based polymers can be utilized to create functional coatings with enhanced durability, corrosion resistance, or specific surface properties endowed by the pyrazole moiety. researchgate.net

Drug Delivery Systems: Isocyanate-derived aerogels have been explored for controlled drug release. rsc.org The pyrazole group in this compound could offer additional functionalities for drug loading and targeted delivery.

Interdisciplinary Research at the Interface of Organic Chemistry, Polymer Science, and Materials Engineering

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach.

Organic chemists will be crucial in developing efficient and selective synthetic routes to the molecule and its derivatives.

Polymer scientists can then utilize this monomer to design and synthesize novel polymers with unique architectures and properties.

Materials engineers will be responsible for characterizing the mechanical, thermal, and electronic properties of these new materials and exploring their applications in various fields.

This synergistic approach will be essential for translating the molecular design of this compound into functional materials with real-world applications. The study of structure-property relationships in polymers derived from this monomer will be a key area of this interdisciplinary research. nih.govmdpi.com

Theoretical Predictions and Machine Learning Approaches Guiding Experimental Design and Discovery

In recent years, computational methods have become indispensable tools in chemical research. Theoretical predictions and machine learning (ML) can significantly accelerate the discovery and development of new materials based on this compound.

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives, as well as to elucidate reaction mechanisms. nih.govresearchgate.net This can help in understanding its reactivity and in designing more efficient synthetic pathways.

Machine Learning (ML): ML algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized materials. rsc.org For example, ML models could be developed to predict the deblocking temperatures of pyrazole-blocked isocyanates or the mechanical properties of polymers derived from this compound. This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising candidates.

The integration of high-throughput screening, automated synthesis, and ML-driven design is a powerful paradigm that will undoubtedly shape the future of materials discovery, including those based on novel building blocks like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-isocyanatoethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, bromoethyl pyrazole intermediates (e.g., 1-(2-bromoethyl)-4-chloro-1H-pyrazole) can react with isocyanate precursors under controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane or THF. Catalysts such as triethylamine or palladium complexes may enhance reaction efficiency. Optimization requires monitoring reaction time, solvent polarity, and stoichiometry to minimize byproducts like urea derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for confirming the pyrazole ring and isocyanatoethyl substituent. Key signals include:

- ¹H NMR : Pyrazole protons (δ 7.5–8.5 ppm), methylene groups adjacent to isocyanate (δ 3.8–4.2 ppm).

- ¹³C NMR : Isocyanate carbonyl (δ ~120–125 ppm).

FT-IR can validate the isocyanate group (sharp peak at ~2250–2270 cm⁻¹). X-ray crystallography is recommended for unambiguous structural confirmation, particularly to resolve steric effects from substituents .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive isocyanate group. Storage under inert gas (e.g., argon) in anhydrous solvents (e.g., DMF, DMSO) is essential. Solubility varies with solvent polarity: moderate solubility in THF, limited in hexane. Stability tests under varying pH and temperature (e.g., TGA/DSC) should precede biological assays to ensure integrity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three factors (temperature, catalyst loading, solvent ratio) across two levels. Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For instance, higher catalyst loading (0.5–1.0 eq) may reduce reaction time but increase byproducts. Central composite designs further refine optimal conditions, balancing efficiency and cost .

Q. What strategies reconcile contradictory reports on pyrazole derivatives' reactivity or biological activity?

- Methodological Answer : Systematic meta-analysis of literature and patents (PubMed, Scopus) should categorize variables: solvent systems, assay methodologies (e.g., cell lines vs. in vivo models). Validation experiments under standardized conditions (e.g., fixed concentration, pH) can isolate confounding factors. Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .

Q. How can computational methods like DFT enhance understanding of this compound's electronic structure?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311G**) model electronic properties, such as HOMO-LUMO gaps and charge distribution on the isocyanate group. Molecular docking simulations predict binding affinities with biological targets (e.g., kinases), guiding SAR studies. Experimental validation via X-ray crystallography and kinetic assays is critical .

Q. What methodological approaches are critical for designing SAR studies for pyrazole-based compounds?

- Methodological Answer : Prioritize substituent variation (e.g., replacing isocyanate with thiocyanate) while maintaining core structure. Use high-throughput screening (HTS) to assess bioactivity across targets (e.g., antimicrobial, anticancer). Multivariate analysis (PCA) identifies key structural descriptors (e.g., logP, polar surface area) influencing activity. Cross-disciplinary collaboration (e.g., medicinal chemistry, bioinformatics) strengthens mechanistic insights .

Q. How should researchers integrate theoretical frameworks into studies of pyrazole reactivity?

- Methodological Answer : Anchor hypotheses in heterocyclic chemistry principles (e.g., aromatic stabilization, tautomerism). For instance, the pyrazole ring’s resonance effects may modulate the electrophilicity of the isocyanate group. Link experimental findings to concepts like Hammett substituent constants or frontier molecular orbital theory to predict reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.